HAChU Inhibition: N-Allyl Derivative vs. Parent 3-Quinuclidinol
The N-allyl derivative of 3-quinuclidinol (NAQ) is a highly potent and specific inhibitor of high-affinity choline uptake (HAChU), with an IC50 of 0.9 µM, representing a 100-fold improvement over the parent compound, 3-quinuclidinol hydrochloride, which is a weak inhibitor [1]. NAQ also demonstrates remarkable selectivity, with an IC50 of 680 µM for sodium-independent transport and a Ki of 200 µM for choline acetyltransferase, indicating it is a specific tool for probing HAChU [1].
| Evidence Dimension | HAChU Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.9 µM (N-Allyl-3-quinuclidinol, NAQ) |
| Comparator Or Baseline | >100 µM (3-quinuclidinol hydrochloride) |
| Quantified Difference | >100-fold greater potency |
| Conditions | In vitro assay using rat brain synaptosomes |
Why This Matters
This demonstrates that 3-quinuclidinol derivatives can achieve target potency and selectivity profiles unattainable by the parent compound, guiding procurement for specific research applications.
- [1] Sterling, G. H., Doukas, P. H., Ricciardi, F. J., Jr., & O'Neill, J. J. (1991). Quaternary and tertiary quinuclidine derivatives as inhibitors of choline uptake. Journal of Pharmaceutical Sciences, 80(8), 785-789. View Source
